molecular formula C21H24N2OS2 B5972023 (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one

(6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one

Cat. No.: B5972023
M. Wt: 384.6 g/mol
InChI Key: KXMHSRKVRVIQDR-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one is a synthetic organic molecule It features a benzothiazole moiety linked to a cyclohexadienone structure, which is further substituted with tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment to the Cyclohexadienone Core: The benzothiazole derivative is then reacted with a cyclohexadienone precursor under conditions that promote the formation of the imino linkage.

    Introduction of tert-Butyl Groups:

Industrial Production Methods

Industrial production methods for such compounds would typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole moiety.

    Reduction: Reduction reactions may target the imino linkage, converting it to an amine.

    Substitution: The tert-butyl groups can be substituted under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Biological Probes: Used as a probe to study biological processes involving sulfur-containing compounds.

Industry

    Polymer Chemistry: Utilized in the synthesis of polymers with specific properties.

    Dye and Pigment Industry: Potential use as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the imino linkage may participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-dimethylcyclohexa-2,4-dien-1-one
  • (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-diethylcyclohexa-2,4-dien-1-one

Uniqueness

The presence of tert-butyl groups in (6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one imparts unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(6E)-6-(1,3-benzothiazol-2-ylsulfanylimino)-2,4-ditert-butylcyclohexa-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS2/c1-20(2,3)13-11-14(21(4,5)6)18(24)16(12-13)23-26-19-22-15-9-7-8-10-17(15)25-19/h7-12H,1-6H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMHSRKVRVIQDR-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NSC2=NC3=CC=CC=C3S2)C(=O)C(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C/C(=N\SC2=NC3=CC=CC=C3S2)/C(=O)C(=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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